molecular formula C20H17N7O5 B11689701 {4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid

{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid

Cat. No.: B11689701
M. Wt: 435.4 g/mol
InChI Key: ZWCGSWKHAMHROX-AFPJDJCSSA-N
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Description

2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound that features a unique combination of functional groups, including an amino group, oxadiazole, benzodiazole, and phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. For example, the synthesis might begin with the preparation of 4-amino-1,2,5-oxadiazole, followed by its coupling with 1H-1,3-benzodiazole derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxyacetic acid moiety .

Scientific Research Applications

2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H17N7O5

Molecular Weight

435.4 g/mol

IUPAC Name

2-[4-[(Z)-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H17N7O5/c21-19-18(25-32-26-19)20-23-14-3-1-2-4-15(14)27(20)10-16(28)24-22-9-12-5-7-13(8-6-12)31-11-17(29)30/h1-9H,10-11H2,(H2,21,26)(H,24,28)(H,29,30)/b22-9-

InChI Key

ZWCGSWKHAMHROX-AFPJDJCSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C\C3=CC=C(C=C3)OCC(=O)O)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O)C4=NON=C4N

Origin of Product

United States

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